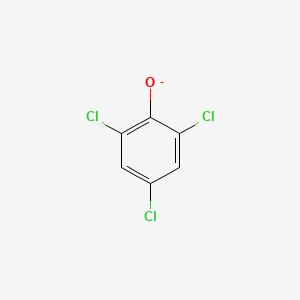
2,4,6-Trichlorophenolate
Vue d'ensemble
Description
2,4,6-trichlorophenolate is a phenolate anion resulting from the deprotonation of the phenolic hydroxy group of 2,4,6-trichlorophenol. It is a conjugate base of a 2,4,6-trichlorophenol.
Applications De Recherche Scientifique
Environmental Remediation
Biodegradation Studies
Sodium 2,4,6-trichlorophenolate has been extensively used as a model compound in research focused on the degradation of chlorinated phenols. Researchers study how microorganisms degrade these pollutants to develop bioremediation strategies. For instance, studies have shown that specific bacteria and fungi can metabolize sodium this compound, leading to insights into the enzymatic pathways involved in this process. Identifying these pathways is crucial for enhancing biodegradation methods in contaminated environments .
Microbial Community Composition
Recent investigations have also focused on how sodium this compound affects microbial community dynamics. By exposing various microbial communities to this compound and analyzing their metabolic responses, researchers can understand how these communities adapt to utilize chlorinated phenols as carbon and energy sources .
Agricultural Applications
Fungicide and Herbicide
Historically, sodium this compound has been employed as a fungicide and herbicide in agricultural practices. Its high degree of chlorination contributes to its effectiveness against pests and diseases in crops. This compound's biological activity makes it a potent agent for controlling agricultural pathogens .
Chemical Synthesis
Intermediate in Chemical Reactions
Sodium this compound serves as an important intermediate in the synthesis of various chemicals. It has been utilized in producing other chlorinated compounds used in pharmaceuticals and agrochemicals. Its role as a precursor allows for the development of more complex molecules necessary for various industrial applications .
Case Study 1: Biodegradation Mechanisms
In a study examining the biodegradation of sodium this compound by specific bacterial strains, researchers found that certain strains could completely mineralize the compound within a defined timeframe. The study highlighted the importance of understanding the metabolic pathways involved to enhance bioremediation techniques effectively .
Case Study 2: Agricultural Efficacy
A field trial assessed the effectiveness of sodium this compound as a fungicide against common crop diseases. Results indicated significant reductions in disease incidence compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices .
Propriétés
IUPAC Name |
2,4,6-trichlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















